molecular formula C7H4BrNO2S B3179866 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 1007386-45-9

3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B3179866
CAS No.: 1007386-45-9
M. Wt: 246.08 g/mol
InChI Key: BFQKWXMSMYDJQT-UHFFFAOYSA-N
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Description

3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (C₇H₄BrNO₂S, MW 255.08) is a heterocyclic compound featuring a fused thiophene-pyrrole core with a bromine substituent at the 3-position and a carboxylic acid group at the 5-position . Its structure enables diverse reactivity, including electrophilic substitution and hydrogen bonding via the carboxylic acid moiety.

Properties

IUPAC Name

3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2S/c8-4-2-12-6-3(4)1-5(9-6)7(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQKWXMSMYDJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=CS2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the functionalization of a thieno[2,3-b]pyrrole core. One common method includes the bromination of thieno[2,3-b]pyrrole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes such as demethylases, which play a role in gene regulation by modifying histones . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Thieno-Pyrrole Derivatives

2-Chloro-6H-Thieno[2,3-b]pyrrole-5-Carboxylic Acid
  • Molecular Formula: C₇H₄ClNO₂S
  • Molecular Weight : 201.63
  • Substituent : Chlorine at C2
  • Properties : Exhibits aldose reductase inhibitory activity, though weaker than brominated analogs due to reduced electronegativity and steric effects .
  • Synthetic Relevance : Used as an intermediate in synthesizing bioactive molecules .
5-Bromo-6-Methyl-1H-Pyrrolo[2,3-b]pyridine-3-Carboxylic Acid
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07
  • Substituents : Bromine at C5, methyl at C6
  • Key Difference : Replaces the thiophene ring with a pyridine moiety, altering electronic properties and solubility .

Table 1: Halogenated Analogs Comparison

Compound Name Molecular Formula MW Substituent Position Bioactivity
3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid C₇H₄BrNO₂S 255.08 Br at C3 Antimicrobial potential
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid C₇H₄ClNO₂S 201.63 Cl at C2 Aldose reductase inhibition
5-Bromo-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₉H₇BrN₂O₂ 255.07 Br at C5 Not reported; structural intermediate

Ring-Modified Analogs

6H-Furo[2,3-b]pyrrole-5-Carboxylic Acid Methyl Ester
  • Molecular Formula: C₈H₇NO₃
  • Molecular Weight : 179.18
  • Key Difference : Replaces thiophene with furan, reducing sulfur-related reactivity but improving solubility in organic solvents .
  • Applications : Used as a versatile intermediate in materials science .
4H-Thieno[3,2-b]pyrrole-5-Carboxylic Acid
  • Molecular Formula: C₇H₅NO₂S
  • Molecular Weight : 167.18
  • Structural Variation : Thiophene-pyrrole fusion at positions 3,2-b instead of 2,3-b, altering ring strain and electronic distribution .

Table 2: Ring-Modified Analogs

Compound Name Molecular Formula MW Ring System Key Properties
This compound C₇H₄BrNO₂S 255.08 Thiophene-pyrrole High reactivity, bioactivity
6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester C₈H₇NO₃ 179.18 Furan-pyrrole Improved solubility
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid C₇H₅NO₂S 167.18 Thiophene-pyrrole (3,2-b) Distinct electronic profile

Functionalized Derivatives

Ethyl 2,3-Dimethyl-6-[3-(Trifluoromethyl)benzyl]-6H-Thieno[2,3-b]pyrrole-5-Carboxylate
  • Molecular Formula: C₁₉H₁₉F₃NO₂S
2-Formyl-6H-Thieno[2,3-b]pyrrole-5-Carboxylic Acid
  • Molecular Formula: C₈H₅NO₃S
  • Functional Group : Aldehyde at C2, enabling conjugation reactions .

Biological Activity

3-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by the presence of both thiophene and pyrrole rings. Its unique structural features make it a subject of interest in medicinal chemistry and drug discovery due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1007386-45-9
  • Molecular Formula : C7H4BrN O2S

The compound is synthesized through functionalization of the thieno[2,3-b]pyrrole core, often involving bromination and subsequent modifications to introduce various substituents that can enhance its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit enzymes such as demethylases, which are involved in gene regulation through histone modification . This inhibition can lead to alterations in gene expression profiles, potentially impacting various cellular processes.

Inhibition of D-amino Acid Oxidase (DAO)

Recent studies have highlighted the compound's effectiveness as a D-amino acid oxidase inhibitor. The structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring are well tolerated, which enhances the inhibitory potency against DAO . The crystal structures reveal significant interactions between the compound and key residues in the active site of DAO, suggesting a potential pathway for drug design targeting this enzyme.

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds within the thienopyrrole class. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, indicating that modifications to the thienopyrrole structure can yield potent anti-TB agents . The presence of electron-withdrawing groups has been linked to enhanced activity against drug-resistant strains.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Features
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Moderate DAO inhibitionSimilar structural features but different substitution patterns
6H-thieno[2,3-b]pyrrole-5-carboxylic acid Lower potencyNon-brominated parent compound

The bromine substitution in this compound enhances its reactivity and allows for further functionalization, making it a valuable intermediate in synthetic chemistry .

Case Studies and Research Findings

  • D-amino Acid Oxidase Inhibition Study :
    • A study demonstrated that this compound exhibited IC50 values comparable to known DAO inhibitors, indicating its potential as a therapeutic agent in conditions associated with altered D-amino acid metabolism .
  • Antimicrobial Efficacy Against Tuberculosis :
    • A series of pyrrole derivatives were tested for their efficacy against M. tuberculosis, with some compounds showing MIC values less than 0.016 μg/mL. This suggests that structural modifications can lead to significant improvements in activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Reactant of Route 2
3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

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